molecular formula C13H11N3.H2O4S<br>C13H13N3O4S B3434789 Proflavine sulfate CAS No. 3237-53-4

Proflavine sulfate

Cat. No.: B3434789
CAS No.: 3237-53-4
M. Wt: 307.33 g/mol
InChI Key: WSFHCKWLECYVBS-UHFFFAOYSA-N
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Description

Proflavine sulfate is a derivative of acridine, known for its antiseptic properties. It is primarily used as a topical disinfectant against gram-positive bacteria. This compound is toxic and carcinogenic in mammals, which limits its use to surface disinfectants and treatment of superficial wounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proflavine sulfate is synthesized from acridine through a series of chemical reactions. The process involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to yield 3,6-diaminoacridine. This compound is then reacted with sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Proflavine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye for studying molecular interactions and dynamics.

    Biology: Employed in staining techniques for visualizing cellular structures and DNA.

    Medicine: Investigated for its potential in photodynamic therapy and as a contrast agent in imaging techniques.

    Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

Proflavine sulfate exerts its effects by intercalating into DNA, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction. The compound targets DNA and interferes with crucial biological functions, making it effective as an antiseptic .

Comparison with Similar Compounds

    Acriflavine: Another acridine derivative with similar antiseptic properties.

    Ethidium Bromide: A compound used for DNA staining, similar in its intercalating mechanism.

    Methylene Blue: A dye with antiseptic and staining properties.

Uniqueness of Proflavine Sulfate: this compound is unique due to its specific intercalating properties and its effectiveness against gram-positive bacteria. Its toxicity and carcinogenicity limit its use, but it remains valuable in specific applications where its properties are advantageous .

Properties

IUPAC Name

acridine-3,6-diamine;sulfuric acid
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InChI

InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4)
Source PubChem
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InChI Key

WSFHCKWLECYVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O
Source PubChem
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Molecular Formula

C13H13N3O4S
Source PubChem
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Related CAS

1811-28-5, 553-30-0
Record name 3,6-Acridinediamine, sulfate (2:1)
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DSSTOX Substance ID

DTXSID90203821
Record name Proflavine sulfate [NF]
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Molecular Weight

307.33 g/mol
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Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Proflavine hemisulfate
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CAS No.

3237-53-4, 553-30-0, 1811-28-5
Record name 3,6-Acridinediamine, sulfate (1:?)
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Record name Proflavine hemisulfate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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